molecular formula C8H6Cl2O3 B1321910 3,4-Dichlorophenylglyoxal hydrate CAS No. 859775-23-8

3,4-Dichlorophenylglyoxal hydrate

Cat. No. B1321910
CAS RN: 859775-23-8
M. Wt: 221.03 g/mol
InChI Key: YRKFCECYASAEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorophenylglyoxal hydrate, commonly referred to as DCPG, is an important chemical compound that is widely used in many scientific research applications. It is a white, crystalline solid with a molecular weight of 206.03 g/mol and a melting point of 118-120°C. DCPG is a derivative of glyoxal and is commonly used as a reagent in organic synthesis. It is also used as a catalyst in the production of various organic compounds.

Scientific Research Applications

Polymer Crystallinity and Water Uptake

A study conducted by Flagg et al. (2019) explores the use of polythiophene derivatives in organic electrochemical transistors (OECTs). The research focuses on polymer hydration and crystallinity, which are crucial for understanding the interaction between water and the polymer's electronic properties. The findings are significant in the context of 3,4-Dichlorophenylglyoxal hydrate due to their implications on the hydration dynamics of related compounds in electronic applications (Flagg et al., 2019).

Synthesis and Electronic Properties

Research by Segura et al. (2006) involves the synthesis and electronic properties of functionalized poly(3,4-ethylenedioxythiophenes). The study is relevant for understanding the synthesis process and electronic characteristics of compounds similar to this compound. This research can offer insights into the applications of such compounds in organic devices (Segura et al., 2006).

Molecular Structure Analysis

Kurt et al. (2009) conducted a study on 3,4-dichlorophenylboronic acid, a compound closely related to this compound. The research focuses on the molecular structure and theoretical calculations, providing valuable information for understanding the physical and chemical properties of similar compounds (Kurt et al., 2009).

Electrochromic Polymer Applications

Perera et al. (2020) examined conjugated polymers based on poly(3,4-propylenedioxythiophene) backbones, which have applications in electrochromics. The study's insights into the redox activity in aqueous electrolytes are pertinent for compounds like this compound, especially in the context of their potential use in similar electrochromic applications (Perera et al., 2020).

Synthesis and Anticonvulsant Activity

Kulandasamy et al. (2009) researched the synthesis and anticonvulsant activity of derivatives from 3,4-dipropyloxythiophene. This study is relevant for understanding the potential biomedical applications of compounds related to this compound, particularly in developing new pharmaceuticals (Kulandasamy et al., 2009).

Safety and Hazards

When handling 3,4-Dichlorophenylglyoxal hydrate, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

3,4-Dichlorophenylglyoxal hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes. The interaction between this compound and aldehyde dehydrogenase results in the inhibition of the enzyme’s activity, which can affect various metabolic pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolism of other compounds. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFCECYASAEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)Cl)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608296
Record name (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859775-23-8
Record name (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorophenylglyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.